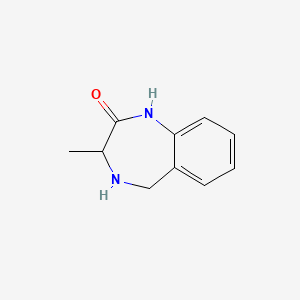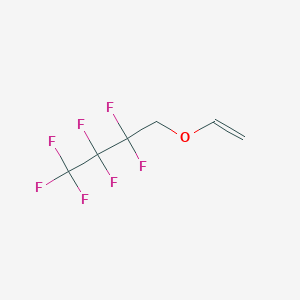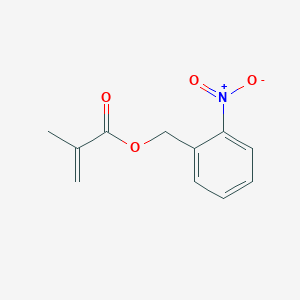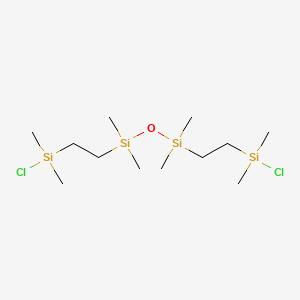![molecular formula C12H15BrFNO2 B12083871 3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12083871.png)
3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline is an organic compound that features a bromine atom, a fluorine atom, and an oxan-4-yl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline can be achieved through a multi-step process. One common method involves the following steps:
Nitration: The starting material, typically an aniline derivative, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Bromine is introduced to the compound through a bromination reaction.
Fluorination: Fluorine is introduced to the compound through a fluorination reaction.
Etherification: The oxan-4-yl group is introduced through an etherification reaction, where the hydroxyl group of oxan-4-ol reacts with the methoxy group of the aniline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alcohols, and electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline can be compared with other similar compounds, such as:
3-Bromo-5-fluoro-2-methoxyaniline: Lacks the oxan-4-yl group, which may affect its reactivity and applications.
3-Bromo-5-fluoro-2-ethoxyaniline: Contains an ethoxy group instead of an oxan-4-yl group, which may influence its chemical properties.
3-Bromo-5-fluoro-2-(oxan-4-yl)aniline:
Properties
Molecular Formula |
C12H15BrFNO2 |
|---|---|
Molecular Weight |
304.15 g/mol |
IUPAC Name |
3-bromo-5-fluoro-2-(oxan-4-ylmethoxy)aniline |
InChI |
InChI=1S/C12H15BrFNO2/c13-10-5-9(14)6-11(15)12(10)17-7-8-1-3-16-4-2-8/h5-6,8H,1-4,7,15H2 |
InChI Key |
JWQFNCQZLVFCBK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)

![2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine](/img/structure/B12083799.png)








![1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester](/img/structure/B12083849.png)

![N-[2-(2-hydroxyethylamino)acetyl]undecanamide](/img/structure/B12083859.png)
